Azvudine (hydrochloride)
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Overview
Description
Azvudine (hydrochloride) is an antiviral drug that acts as a nucleoside reverse transcriptase inhibitor. It was initially discovered for the treatment of hepatitis C and has since been investigated for its efficacy against other viral diseases such as AIDS and COVID-19 . Azvudine was first discovered in 2007 and has shown promise in clinical trials for various viral infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product .
Industrial Production Methods: The industrial production of Azvudine (hydrochloride) involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions to ensure high yield and purity of the final product. The production process also involves rigorous quality control measures to ensure the consistency and safety of the drug .
Chemical Reactions Analysis
Types of Reactions: Azvudine (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the modification of the compound to enhance its antiviral properties .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of Azvudine (hydrochloride) include fluorinating agents, azidating agents, and various catalysts. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the chemical reactions involving Azvudine (hydrochloride) include its active form, which is a nucleoside reverse transcriptase inhibitor. This active form is responsible for the antiviral activity of the compound .
Scientific Research Applications
Azvudine (hydrochloride) has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying nucleoside analogues and their chemical properties. In biology, it is used to study the mechanisms of viral replication and inhibition. In medicine, Azvudine (hydrochloride) is investigated for its potential to treat various viral infections, including HIV, hepatitis B, and COVID-19 . In the industry, it is used in the development of antiviral drugs and therapies .
Mechanism of Action
Azvudine (hydrochloride) exerts its effects by inhibiting the RNA-dependent RNA polymerase enzyme in viruses. This inhibition prevents the replication of viral RNA, thereby reducing the viral load in infected individuals . The molecular targets of Azvudine (hydrochloride) include the RNA-dependent RNA polymerase enzyme and other viral proteins involved in replication . The pathways involved in its mechanism of action include the inhibition of viral RNA synthesis and the modulation of viral protein expression .
Comparison with Similar Compounds
- Lamivudine
- Zidovudine
- Tenofovir
- Emtricitabine
Azvudine (hydrochloride) stands out due to its dual-targeting mechanism and its ability to inhibit both nucleoside reverse transcriptase and RNA-dependent RNA polymerase enzymes .
Properties
IUPAC Name |
4-amino-1-[(2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN6O4.ClH/c10-5-6(18)9(3-17,14-15-12)20-7(5)16-2-1-4(11)13-8(16)19;/h1-2,5-7,17-18H,3H2,(H2,11,13,19);1H/t5-,6-,7+,9+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMLHJHSIBILJH-DBSFTZRASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClFN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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